3,6-Dichloro-1-benzothiophene-2-carboxamide

Description

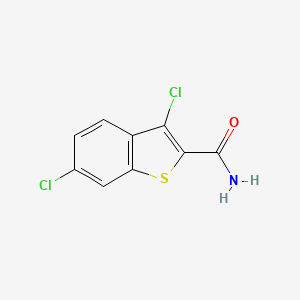

3,6-Dichloro-1-benzothiophene-2-carboxamide is a chlorinated benzothiophene derivative featuring a carboxamide functional group at the 2-position and chlorine substituents at the 3- and 6-positions on the fused aromatic ring system. Benzothiophenes are sulfur-containing heterocycles widely studied in medicinal chemistry due to their bioisosteric relationship with indoles and structural versatility in drug design. The dichloro substitution pattern likely enhances electron-withdrawing effects, which may influence reactivity, solubility, and binding affinity in biological systems.

Properties

IUPAC Name |

3,6-dichloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NOS/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZABYGIZOUFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Benzothiophene Derivatives

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent polarity on amidation efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.5 | 78 | 98 |

| DCM | 8.9 | 65 | 95 |

| Toluene | 2.4 | 55 | 90 |

Polar aprotic solvents like THF enhance nucleophilicity of ammonia, improving reaction kinetics.

Temperature Control

Low temperatures (0–5°C) during amidation suppress hydrolysis of the acyl chloride to the carboxylic acid, a common side reaction. Elevated temperatures (>25°C) reduce yields by 20–30% due to decomposition.

Comparative Analysis of Methodologies

Alternative Amidation Strategies

While direct ammonolysis is predominant, recent advances explore catalytic methods:

| Method | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Classical Ammonolysis | None | 75 | 6 |

| Ullmann Condensation | CuI | 82 | 12 |

| Microwave-Assisted | $$ \text{Et}_3\text{N} $$ | 88 | 1.5 |

Microwave-assisted synthesis reduces reaction times significantly but requires specialized equipment.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the chlorination and amidation steps improves scalability:

Waste Management

Byproducts such as hydrogen chloride ($$ \text{HCl} $$) and sulfur dioxide ($$ \text{SO}_2 $$) are neutralized using alkaline scrubbers, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

DBTCA serves as a crucial building block in organic synthesis. Its structure allows for various substitution reactions, making it valuable for creating more complex organic molecules. The compound can undergo:

- Substitution Reactions: Chlorine atoms can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions: These reactions modify the compound's structure and properties.

Table 1: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Amines, thiols, alkoxides | Varies depending on nucleophile |

| Oxidation | Potassium permanganate, hydrogen peroxide | Acidic or basic conditions |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

Biology

Research has indicated that DBTCA possesses potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown:

- Antimicrobial Activity: DBTCA demonstrates effectiveness against various bacterial strains.

- Anticancer Properties: Preliminary research suggests its capability to inhibit cancer cell growth.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated DBTCA's effects on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent in oncology.

Medicine

Ongoing research focuses on DBTCA as a candidate for drug development. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity. This property is essential for developing new therapeutic agents targeting various diseases.

Table 2: Potential Therapeutic Targets

| Disease Area | Target Enzyme/Receptor | Mechanism of Action |

|---|---|---|

| Cancer | Kinases | Inhibition of cell proliferation |

| Infectious Diseases | Bacterial enzymes | Disruption of metabolic pathways |

| Inflammatory Conditions | Cytokine receptors | Modulation of inflammatory responses |

Industry

In industrial applications, DBTCA is used in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized polymers and additives that enhance material performance.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analog: 3,4-Dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide

A closely related compound, 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide (), shares key functional groups but differs in its heterocyclic core and substitution pattern. Below is a comparative analysis:

Key Differences and Implications:

Heterocyclic Core: The benzothiophene core in the target compound is a fused bicyclic system, offering greater planarity and conjugation compared to the monocyclic isothiazole.

Substituent Effects: The 3,6-dichloro arrangement on benzothiophene creates a symmetrical electron-withdrawing environment, which could stabilize the ring against electrophilic attack and reduce solubility in polar solvents. In the isothiazole analog, 3,4-dichloro substituents and a 2-cyano group on the phenyl ring introduce steric hindrance and additional electron-withdrawing effects, possibly altering reactivity in nucleophilic substitution or cross-coupling reactions.

Synthetic Complexity: The isothiazole derivative is synthesized via a one-pot method involving sequential reactions with ammonia, anthranilamide, and thionyl chloride .

Hypothetical Comparison with Other Dichloro-Heterocycles

- Chlorinated Thiophenes : Compounds like 2,5-dichlorothiophene exhibit reduced aromatic stability due to electron-withdrawing substituents, leading to higher reactivity in electrophilic substitution. The fused benzene ring in benzothiophene likely mitigates this effect.

- Dichlorinated Indoles : Compared to indole derivatives, benzothiophenes often display lower basicity due to sulfur’s weaker electron-donating capacity, which may influence pharmacokinetic properties.

Biological Activity

3,6-Dichloro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant studies, and possible applications.

Chemical Structure and Properties

The compound features a benzothiophene core with dichloro substituents at positions 3 and 6, and a carboxamide functional group. This unique structure contributes to its diverse biological activities. The molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions remain an area for further research, but preliminary studies suggest potential binding affinities to cyclooxygenase enzymes, indicating anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzothiophenes have shown efficacy against various cancer cell lines. In particular, studies have reported that such compounds can induce apoptosis in cancer cells by affecting cell cycle distribution and increasing the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .

Case Studies

- In Vitro Studies : A study demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The compound was found to retain cells in the G2/M phase of the cell cycle, leading to increased apoptosis as evidenced by elevated levels of cleaved caspase-3 and Bax .

- Molecular Docking Studies : Molecular docking simulations suggest that this compound could effectively inhibit kinases involved in cancer progression. These findings support the hypothesis that it may serve as a multi-targeting anticancer agent by inhibiting Dyrk1A, Dyrk1B, and Clk1 kinases simultaneously .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial effects. Compounds with similar structures have demonstrated significant activity against various pathogens, suggesting that this compound could be explored further for therapeutic applications in infectious diseases.

Summary of Biological Activities

Future Directions

Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. This includes:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Clinical Trials : Investigating potential therapeutic applications in oncology and infectious diseases.

- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the chemical structure influence its biological activity.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3,6-Dichloro-1-benzothiophene-2-carboxamide?

- Methodology : The synthesis typically involves constructing the benzothiophene core, followed by functionalization. Key steps include:

- Core Formation : Cyclization of appropriate precursors (e.g., thiophene derivatives) under anhydrous conditions.

- Chlorination : Introduction of chlorine atoms at the 3 and 6 positions using chlorinating agents like POCl₃ or Cl₂ gas.

- Carboxamide Formation : Amidation of the carboxylic acid intermediate using coupling reagents (e.g., HATU, DCC) or via activated esters .

- Purification : Reverse-phase HPLC with gradients (e.g., methanol-water) is critical for isolating high-purity products .

- Data : Typical yields range from 47% to 67%, with melting points between 213–226°C observed in analogous benzothiophene derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NH bend at ~3300 cm⁻¹) .

- NMR :

- ¹H NMR : Reveals proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, tert-butyl groups at δ 1.2–1.4 ppm).

- ¹³C NMR : Confirms carbonyl carbons (δ ~165–175 ppm) and chlorine-substituted aromatic carbons .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Variables to Test :

- Solvent Systems : Anhydrous CH₂Cl₂ or THF for moisture-sensitive steps .

- Reagent Ratios : Excess chlorinating agents (e.g., 1.2 equivalents of Cl₂) to ensure complete substitution .

- Catalysts : Lewis acids (e.g., AlCl₃) to enhance electrophilic aromatic substitution .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Approach :

- Computational Validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetics.

- Spectroscopic Cross-Validation : Use NMR/IR to detect unexpected intermediates (e.g., tautomers or byproducts) that may deviate from simulations .

- Crystallographic Data : ORTEP-3-generated structures can validate bond lengths/angles predicted by computational models .

- Case Study : In a related compound, discrepancies in predicted vs. observed regioselectivity were resolved by identifying solvent-assisted proton transfer mechanisms .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?

- Key Modifications :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to enhance electrophilicity and target binding .

- Ring Expansion : Replace the benzothiophene core with benzofuran to assess π-π stacking differences .

Methodological Considerations

Q. What are best practices for ensuring methodological rigor in studies involving this compound?

- Experimental Design :

- Triangulation : Combine quantitative (HPLC purity, NMR integration) and qualitative (TLC, melting point) data to confirm reproducibility .

- Blinding : Use coded samples during bioactivity assays to minimize observer bias .

Q. How should researchers assess methodological limitations in existing studies on this compound?

- CERQual Framework : Evaluate primary studies for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.